4-Chloro-3-nitro-DL-phenylalanine
Overview
Description
4-Chloro-3-nitro-DL-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a chloro group at the fourth position and a nitro group at the third position on the phenyl ring of the phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-DL-phenylalanine typically involves the nitration of 4-chloro-DL-phenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitro-DL-phenylalanine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenolic derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: 4-Chloro-3-amino-DL-phenylalanine.
Substitution: 4-Hydroxy-3-nitro-DL-phenylalanine.
Scientific Research Applications
4-Chloro-3-nitro-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in studies related to enzyme inhibition and protein synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes. The nitro group can act as an electron-withdrawing group, affecting the reactivity of the molecule and its interactions with enzymes. The chloro group can also influence the binding affinity of the compound to its target proteins, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-DL-phenylalanine
- 3-Nitro-DL-phenylalanine
- 4-Hydroxy-3-nitro-DL-phenylalanine
Uniqueness
4-Chloro-3-nitro-DL-phenylalanine is unique due to the presence of both chloro and nitro groups on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable tool in various research applications. The combination of these functional groups allows for specific interactions with molecular targets, which can be exploited in the design of novel therapeutic agents and chemical probes.
Properties
IUPAC Name |
2-amino-3-(4-chloro-3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)4-8(6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQIVFYGZYMIKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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